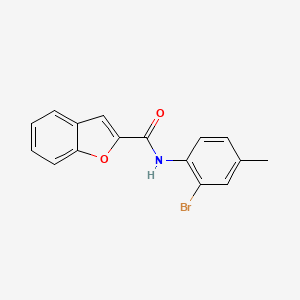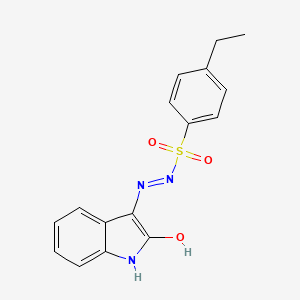![molecular formula C19H30N6O2 B5533225 5-butyl-2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5533225.png)
5-butyl-2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like this compound often involves multi-step chemical reactions, employing strategies such as diastereoselective routes, which ensure the selectivity of the desired product. For instance, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized using a diastereoselective route, which could be relevant for synthesizing structurally related compounds (Procopiou et al., 2018).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in confirming the structure of synthesized compounds. The molecular structure of similar compounds has been elucidated through these techniques, providing insights into the arrangement of atoms and the stereochemistry of the molecule (Kanno et al., 1991).
Chemical Reactions and Properties
The compound's functionality suggests it could participate in various chemical reactions, such as nucleophilic substitutions or additions, given the presence of reactive groups like pyrazole and triazole rings. These functionalities are known for their participation in the formation of complexes with metals or in reactions leading to the synthesis of derivatives with potential biological activities (Mao et al., 2013).
Propiedades
IUPAC Name |
5-butyl-2-[2-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-2-oxoethyl]-4-ethyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2/c1-5-7-8-17-21-24(19(27)23(17)6-2)13-18(26)22-10-9-16(12-22)25-15(4)11-14(3)20-25/h11,16H,5-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASKCEKAFTZTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC)CC(=O)N2CCC(C2)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-2-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-2-oxoethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5533151.png)
![2,3,5-trimethyl-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5533153.png)

![4-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5533179.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-cyclopropyl-2-pyridinyl]thio}acetamide](/img/structure/B5533186.png)

![4-[(4-fluorophenyl)(hydroxy)acetyl]-1-phenyl-2-piperazinone](/img/structure/B5533197.png)


![N-(2,4-dimethylphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5533221.png)
![5,5'-[1,4-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5533223.png)
![(4aS*,7aR*)-1-(2,5-dimethoxybenzoyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5533236.png)

